molecular formula C6H4ClN3 B12331203 2-(2-Chloropyrimidin-5-yl)acetonitrile

2-(2-Chloropyrimidin-5-yl)acetonitrile

Cat. No.: B12331203
M. Wt: 153.57 g/mol
InChI Key: NZEDFNIVFKOLIV-UHFFFAOYSA-N
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Description

2-(2-Chloropyrimidin-5-yl)acetonitrile (CAS: 169677-65-0) is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at the 2-position and an acetonitrile group at the 5-position. Its molecular formula is C₆H₄ClN₃, and it is widely utilized as a pharmaceutical intermediate, fine chemical, and reagent in synthetic organic chemistry . The compound’s electron-withdrawing substituents (chlorine and nitrile) enhance its reactivity, making it valuable in coupling reactions and nucleophilic substitutions. SynHet, a leading supplier, provides this compound at >99% purity, with applications spanning medicinal chemistry, biotechnology, and pesticide synthesis .

Properties

IUPAC Name

2-(2-chloropyrimidin-5-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-9-3-5(1-2-8)4-10-6/h3-4H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEDFNIVFKOLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyrimidin-5-yl)acetonitrile typically involves the reaction of 2-chloropyrimidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyrimidin-5-yl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the role of 2-(2-Chloropyrimidin-5-yl)acetonitrile in developing inhibitors for oncogenic proteins. For instance, it has been used to design compounds targeting B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma. Modifications of the pyrimidine substituent in related compounds have shown promising results in enhancing potency and selectivity against BCL6, indicating that derivatives of this compound could be effective anticancer agents .

2. Protein Degraders
The compound has also been integrated into the design of selective protein degraders, particularly targeting histone deacetylase 4 (HDAC4). These degraders are being investigated for their potential to ameliorate Huntington's disease pathology by reducing aggregate formation in neuronal cells. The incorporation of this compound into these molecules suggests a strategic approach to enhance their brain penetration and efficacy .

Agricultural Applications

1. Pest Control
The compound has been explored for its utility in agricultural formulations aimed at combating invertebrate pests. Research indicates that derivatives containing the 2-chloropyrimidin-5-yl moiety exhibit antipruritic properties and may serve as effective agents in pest management strategies . This application is crucial for developing sustainable agricultural practices that minimize reliance on traditional pesticides.

Material Science Applications

1. Halogen Bonding in Drug Design
The unique structural features of this compound facilitate halogen bonding interactions, which are significant in rational drug design. Studies have demonstrated that halogen bonds can enhance binding affinity and selectivity towards target proteins, thereby improving the pharmacological profiles of drug candidates . This property is particularly relevant for optimizing lead compounds in drug discovery processes.

Case Studies

Study Focus Findings
Study on BCL6 InhibitionInvestigated the optimization of pyrimidine derivativesIdentified modifications leading to enhanced potency against BCL6
Development of HDAC4 Selective DegradersExplored the role of HDAC4 in Huntington's diseaseShowed that compounds with this compound significantly reduced protein aggregates
Agricultural FormulationsExamined the use of chloropyrimidine derivatives for pest controlFound effective antipruritic activity against certain pests

Mechanism of Action

The mechanism of action of 2-(2-Chloropyrimidin-5-yl)acetonitrile depends on its specific application. In pharmaceutical research, it often acts as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the derivative or final product synthesized from this compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Positional Isomers: 2-(2-Chloropyrimidin-4-yl)acetonitrile
  • CAS : 1261744-41-5
  • Molecular Formula : C₆H₄ClN₃
  • Key Difference : The chlorine and acetonitrile groups are positioned at the 2- and 4-positions of the pyrimidine ring, respectively .
  • Impact : The altered substituent positions modify electronic density distribution. For example, the 4-position acetonitrile may sterically hinder reactions at the 2-chloro site compared to the 5-position in the target compound. This could reduce reactivity in nucleophilic aromatic substitutions .
Pyridine-Based Analogs: 2-(5-Methylpyridin-2-yl)acetonitrile
  • CAS : 312325-72-7
  • Molecular Formula : C₈H₈N₂
  • Key Difference : Replaces the pyrimidine ring with a pyridine ring, featuring a methyl group at the 5-position and acetonitrile at the 2-position .
  • The methyl group (electron-donating) further diminishes reactivity, making this analog less suitable for high-demand substitution reactions .
Complex Substitutions: 2-[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]-2-(3-chlorophenyl)acetonitrile
  • CAS : 213994-13-9
  • Molecular Formula : C₁₄H₇Cl₂F₃N₂
  • Key Difference : Incorporates a trifluoromethyl group and dual chlorines on a pyridine ring, paired with a phenyl-acetonitrile moiety .
  • Impact : The trifluoromethyl group strongly withdraws electrons, amplifying the electrophilicity of the acetonitrile group. This compound may exhibit superior reactivity in Suzuki-Miyaura couplings compared to the target compound, albeit with increased steric hindrance .

Physicochemical and Electronic Properties

Density Functional Theory (DFT) studies on related acetonitrile derivatives (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetate) reveal that non-planar molecular geometries and localized HOMO-LUMO distributions on heterocyclic rings influence reactivity . For 2-(2-chloropyrimidin-5-yl)acetonitrile:

  • HOMO-LUMO Gap : The pyrimidine ring’s electron-deficient nature narrows the HOMO-LUMO gap, facilitating charge transfer in reactions.
  • Charge Density : High electron density at the 5-position (acetonitrile) and 2-position (chlorine) creates polarized sites for nucleophilic or electrophilic attacks .

Biological Activity

2-(2-Chloropyrimidin-5-yl)acetonitrile is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive review of the biological activity associated with this compound, supported by case studies, research findings, and relevant data tables.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring substituted with a chlorine atom and an acetonitrile group. Its structural formula can be represented as follows:

C7H6ClN3\text{C}_7\text{H}_6\text{ClN}_3

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and coordinate with metal ions, which may enhance its binding affinity to specific enzymes or receptors involved in disease pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains, including both gram-positive and gram-negative bacteria. The findings are summarized in Table 1.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Methicillin-resistant S. aureus (MRSA)6.25 µg/mL

The compound demonstrated lower MIC values than some clinically used antibiotics, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have also been explored in vitro. A study examined its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results are presented in Table 2.

Cell Line IC50 (µM) Effect
MCF-715.0Cell proliferation inhibition
A54910.0Induction of apoptosis

These results indicate that the compound effectively inhibits cell growth and induces apoptosis in cancer cells, suggesting a promising avenue for therapeutic development .

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation focused on the antibacterial activity of various pyrimidine derivatives, including this compound. The study found that this compound was particularly effective against MRSA, highlighting its potential use in treating resistant infections .
  • Anticancer Research : Another study evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it could significantly reduce cell viability in MCF-7 and A549 cells, underscoring its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives often depends on their structural features. Modifications to the chloropyrimidine scaffold can influence lipophilicity and bioactivity, which are critical for drug design. The presence of electron-withdrawing groups like chlorine enhances the compound's reactivity and interaction with biological targets .

Q & A

Q. What are the recommended synthetic routes for 2-(2-chloropyrimidin-5-yl)acetonitrile, and how do reaction conditions influence yield?

The synthesis often involves nucleophilic substitution or cross-coupling reactions. For example, tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate (CAS: 1638765-31-7) can serve as a precursor, where deprotection under acidic conditions yields the acetonitrile derivative . Key factors include:

  • Temperature control : Elevated temperatures (>80°C) may lead to decomposition of the chloropyrimidine ring.
  • Catalyst selection : Palladium-based catalysts (e.g., in acetonitrile complexes) can enhance coupling efficiency but require inert atmospheres .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Q. How should researchers safely handle this compound given its reactivity?

  • Hazard mitigation : Use fume hoods and personal protective equipment (PPE) due to potential acute toxicity (H302, H312) and flammability risks associated with nitrile groups .
  • Storage : Store in sealed containers under nitrogen at ≤4°C to prevent hydrolysis of the chloro group.
  • Spill management : Neutralize with alkaline solutions (e.g., 10% sodium carbonate) to minimize cyanide release .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions on the pyrimidine ring. For example, the acetonitrile proton resonates near δ 3.8–4.2 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]+^+: ~182.02 Da).
  • X-ray crystallography : SHELX software (e.g., SHELXL) resolves crystal structures, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • DFT calculations : Predict electrophilic sites (e.g., C-5 on pyrimidine) for nucleophilic attacks, enabling targeted modifications .
  • Docking studies : Simulate interactions with biological targets (e.g., kinase enzymes) using software like AutoDock Vina. The chloro group’s electron-withdrawing effect enhances binding affinity in hydrophobic pockets.

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., byproduct formation)?

  • Mechanistic analysis : Use LC-MS to track intermediates. For instance, competing pathways (e.g., elimination vs. substitution) may explain variability in yields .
  • DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry) to identify optimal conditions. A recent study found that reducing equivalents of base (e.g., NaH) minimizes dimerization .

Q. How does the compound’s stability under varying pH and temperature conditions impact its application in catalysis?

  • Stability profiling : Accelerated degradation studies (e.g., 40°C/75% RH) show decomposition above pH 7, likely due to hydrolysis of the nitrile to amide .
  • Catalytic applications : In Pd complexes, the chloro-pyrimidine moiety acts as a labile ligand, enabling tunable reactivity in cross-couplings .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Crystallization hurdles : Low solubility in common solvents (e.g., EtOAc) and polymorphism.
  • Solutions : Slow evaporation from DMSO/water mixtures (1:3 v/v) at 4°C yields single crystals suitable for SHELXL refinement .

Methodological Resources

  • Spectral databases : NIST Chemistry WebBook provides reference 1H^{1}\text{H} NMR and IR spectra .
  • Safety protocols : MedChemExpress and Aladdin guidelines outline handling nitriles and chlorinated compounds .

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